(E)-Hexa-3,5-dien-1-amine
Overview
Description
(E)-Hexa-3,5-dien-1-amine is an organic compound characterized by its conjugated diene structure and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-Hexa-3,5-dien-1-amine can be synthesized through several methods. One common approach involves the reaction of a suitable diene precursor with an amine source under controlled conditions. For instance, the reaction of (E)-hexa-3,5-dien-1-ol with ammonia or an amine derivative in the presence of a catalyst can yield this compound. The reaction conditions typically include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes are often employed to facilitate the reaction, and advanced purification techniques like distillation or chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: (E)-Hexa-3,5-dien-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the diene structure into a saturated amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Products may include imines or nitroso compounds.
Reduction: The major product is a saturated amine.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
(E)-Hexa-3,5-dien-1-amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other advanced materials due to its reactive diene structure.
Mechanism of Action
The mechanism by which (E)-Hexa-3,5-dien-1-amine exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, while the conjugated diene system can undergo cycloaddition reactions. These interactions enable the compound to act as a versatile intermediate in chemical reactions, facilitating the formation of complex structures.
Comparison with Similar Compounds
Hexa-1,3-diene: Lacks the amine group, making it less reactive in certain types of reactions.
Hexa-3,5-dien-2-amine: Similar structure but with the amine group at a different position, leading to different reactivity and applications.
Hexa-3,5-dien-1-ol: Contains a hydroxyl group instead of an amine, resulting in different chemical properties and uses.
Uniqueness: (E)-Hexa-3,5-dien-1-amine is unique due to its combination of a conjugated diene system and an amine functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
(3E)-hexa-3,5-dien-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-3-4-5-6-7/h2-4H,1,5-7H2/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMTXWUFQDEXBS-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=CCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C/C=C/CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.